molecular formula C21H28Cl2N2 B12737440 Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride CAS No. 110531-90-3

Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride

Cat. No.: B12737440
CAS No.: 110531-90-3
M. Wt: 379.4 g/mol
InChI Key: SEHWPBKATSKHOF-UHFFFAOYSA-N
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Description

Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2 It is a derivative of the morphanthridine class of compounds, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride typically involves the reaction of 5,6-dihydro-5-(2-piperidinoethyl)-morphanthridine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the piperidine ring to form secondary amines

    Substitution: Nucleophilic substitution reactions on the piperidine ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential interactions with biological macromolecules

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the nervous system

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling

Comparison with Similar Compounds

Similar Compounds

    Morphine: An opioid analgesic with a similar core structure but different functional groups

    Codeine: Another opioid with structural similarities but distinct pharmacological properties

    Papaverine: A vasodilator with a related chemical structure

Uniqueness

Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

110531-90-3

Molecular Formula

C21H28Cl2N2

Molecular Weight

379.4 g/mol

IUPAC Name

5-(2-piperidin-1-ylethyl)-6,11-dihydrobenzo[c][1]benzazepine;dihydrochloride

InChI

InChI=1S/C21H26N2.2ClH/c1-6-12-22(13-7-1)14-15-23-17-20-10-3-2-8-18(20)16-19-9-4-5-11-21(19)23;;/h2-5,8-11H,1,6-7,12-17H2;2*1H

InChI Key

SEHWPBKATSKHOF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2CC3=CC=CC=C3CC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

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